molecular formula C21H11F4NO3 B11492687 6-Fluoro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

6-Fluoro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

Cat. No.: B11492687
M. Wt: 401.3 g/mol
InChI Key: ZVVVJHWTJQOTIK-UHFFFAOYSA-N
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Description

6-Fluoro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a fluoro group, a furan ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki-Miyaura coupling reaction using palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or other substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.

Scientific Research Applications

6-Fluoro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups can enhance its stability, lipophilicity, and binding interactions with biological targets.

Properties

Molecular Formula

C21H11F4NO3

Molecular Weight

401.3 g/mol

IUPAC Name

6-fluoro-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C21H11F4NO3/c22-13-4-5-16-14(9-13)15(20(27)28)10-17(26-16)19-7-6-18(29-19)11-2-1-3-12(8-11)21(23,24)25/h1-10H,(H,27,28)

InChI Key

ZVVVJHWTJQOTIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O

Origin of Product

United States

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